Hexamethyleneimine

説明

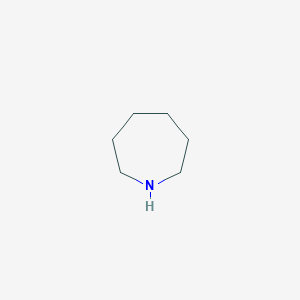

Azepane is an azacycloalkane that is cycloheptane in which one of the carbon atoms is replaced by a nitrogen atom. It is a member of azepanes, an azacycloalkane and a saturated organic heteromonocyclic parent.

特性

IUPAC Name |

azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-4-6-7-5-3-1/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSIQJIWKELUFRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1026879 | |

| Record name | Hexamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexamethyleneimine appears as a colorless liquid with an ammonia-like odor. Flash point 65 °F. Toxic by ingestion. Corrosive to metals and tissue. Combustion produces toxic oxides of nitrogen., Liquid, Clear colorless liquid with an ammonical odor; [Hawley] | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1H-Azepine, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

270 °F at 760 mmHg (USCG, 1999), 138 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

99 °F (USCG, 1999), 99 °F OC | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Very soluble in ethanol and ethyl ether, In water, 3.19X10+4 mg/l @ 25 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.88 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8643 @ 22 °C/4 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

217.14 mmHg (USCG, 1999), 8.09 [mmHg], 8.09 mm Hg @ 25 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexamethyleneimine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5527 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

CLEAR COLORLESS LIQ | |

CAS No. |

111-49-9 | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/848 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Azepane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethyleneimine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexahydroazepine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16236 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Azepine, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexamethyleneimine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1026879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perhydroazepine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.524 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAHYDROAZEPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CZD076G73R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-37 °C | |

| Record name | HEXAMETHYLENEIMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/562 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-Depth Technical Guide to Hexamethyleneimine (CAS: 111-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethyleneimine (HMI), systematically named Azepane, is a cyclic secondary amine with the chemical formula C₆H₁₃N.[1] It consists of a seven-membered ring containing six carbon atoms and one nitrogen atom.[2] HMI is a colorless to light yellow liquid characterized by an ammonia-like odor.[3][4] As a versatile chemical intermediate, it is a crucial building block in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialized polymers.[3][5] Its utility extends to materials science, where it functions as a structure-directing agent in the synthesis of zeolites.[4][6] This guide provides a comprehensive technical overview of Hexamethyleneimine, covering its chemical properties, synthesis protocols, spectroscopic profile, reactivity, applications, and safety guidelines.

Chemical and Physical Properties

Hexamethyleneimine is a flammable and corrosive liquid that is soluble in water.[4][7] Its key physical and chemical properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference(s) |

| Identifier | ||

| IUPAC Name | Azepane | [1] |

| CAS Number | 111-49-9 | [1] |

| Molecular Formula | C₆H₁₃N | [1] |

| Molecular Weight | 99.17 g/mol | [1] |

| Physical Properties | ||

| Appearance | Clear, colorless to light yellow liquid | [3][4] |

| Odor | Ammonia-like | [3][8] |

| Boiling Point | 138 °C at 749-760 mmHg | [1][7] |

| Melting Point | -37 °C | [1][4] |

| Flash Point | 18 - 22 °C (64.4 - 71.6 °F) (Closed Cup) | [1] |

| Density | 0.88 g/mL at 25 °C | |

| Vapor Pressure | 7.4 mmHg at 21.1 °C | |

| Water Solubility | Soluble | [2][4] |

| Refractive Index (n20/D) | 1.466 | |

| Thermodynamic Properties | ||

| Heat of Vaporization | 9.3 kcal/mol | [1] |

| Auto-ignition Temperature | 330 °C (626 °F) | [9] |

| Safety Properties | ||

| Explosive Limits | 1.6 - 9.9% (V) | [4][7] |

Synthesis and Manufacturing

Hexamethyleneimine is primarily produced on an industrial scale through the catalytic cyclization of hexamethylenediamine. Other routes, such as the reduction of caprolactam, have also been developed.[3]

One established production method involves heating hexamethylenediamine to 350 °C in a hydrogen stream over a catalyst, such as ammonium vanadate on activated alumina, achieving yields of approximately 84%.[2][3] An alternative patented process describes a continuous reaction at lower temperatures (70-180 °C) using a nickel or cobalt catalyst, where HMI is continuously removed from the reaction mixture to maintain low concentrations and improve selectivity.[5]

Experimental Protocol: Continuous Synthesis from Hexamethylenediamine

This protocol is adapted from methodologies described for the continuous synthesis of Hexamethyleneimine to maximize yield and minimize by-product formation.[5]

Materials:

-

Purified hexamethylenediamine

-

Inert, high-boiling point solvent (e.g., n-hexanol, cumene)

-

Nickel or Cobalt-based catalyst (e.g., Raney Nickel)

-

Deionized water (for azeotropic distillation)

-

Nitrogen or Hydrogen gas supply

Equipment:

-

Jacketed glass reactor with a mechanical stirrer, thermometer, and condenser

-

Addition funnel or syringe pump for continuous feeding

-

Distillation head with a collection flask

-

Heating and cooling circulator for the reactor jacket

-

Steam or inert gas inlet

Procedure:

-

Catalyst Activation & Setup: The reactor is charged with the inert solvent and the nickel/cobalt catalyst. The system is purged with nitrogen or hydrogen gas. The catalyst is activated according to the manufacturer's specifications, typically by heating under a hydrogen stream.

-

Reaction Initiation: The solvent and catalyst slurry is heated to the target reaction temperature (e.g., 100-150 °C).[5]

-

Continuous Feed and Distillation: Hexamethylenediamine is added dropwise or via syringe pump at a controlled rate. Simultaneously, steam or an inert gas is introduced into the reactor to facilitate the removal of the product.[5] The resulting Hexamethyleneimine, which has a lower boiling point than hexamethylenediamine, is distilled out of the reaction system as it is formed, often as an azeotrope with water.[5]

-

Maintaining Concentrations: The feed rate and distillation rate are carefully balanced to maintain the concentration of hexamethylenediamine below 25% and the concentration of Hexamethyleneimine below 10% in the reaction mixture. This minimizes the formation of polymeric by-products.[5]

-

Work-up and Purification: The distillate, containing HMI, water, and solvent, is collected. The organic layer is separated from the aqueous layer. The aqueous phase may be extracted with a suitable solvent to recover additional product. The combined organic phases are then subjected to fractional distillation to yield purified Hexamethyleneimine.[5]

Spectroscopic Profile

The structural identification of Hexamethyleneimine and its derivatives relies on standard spectroscopic techniques. The expected spectral characteristics for HMI are summarized below.

| Technique | Feature | Expected Chemical Shift / Wavenumber | Comments | Reference(s) |

| ¹H NMR | N-H Proton | ~0.5 - 5.0 ppm | Broad singlet; position is concentration-dependent. Disappears upon D₂O exchange. | [10][11] |

| α-CH₂ Protons (-CH₂-N-) | ~2.3 - 3.0 ppm | Triplet or multiplet; deshielded by the adjacent nitrogen atom. | [10] | |

| β, γ-CH₂ Protons (-CH₂-C-N) | ~1.5 - 1.8 ppm | Multiplets; typical aliphatic region. | [10] | |

| ¹³C NMR | α-Carbons (-CH₂-N-) | ~40 - 65 ppm | Deshielded by the adjacent nitrogen atom. | [10] |

| β, γ-Carbons (-CH₂-C-N) | ~20 - 40 ppm | Typical aliphatic region. | [10] | |

| IR Spectroscopy | N-H Stretch | ~3350 cm⁻¹ | A single, sharp, and less intense band compared to O-H stretches, characteristic of secondary amines. | [11] |

| C-H Stretch | ~2850 - 2950 cm⁻¹ | Aliphatic C-H stretching. | [10] | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 99 | Consistent with the molecular weight and the nitrogen rule (odd MW for one N atom). | [11] |

| Major Fragments | m/z = 70, 56, 42 | Resulting from characteristic α-cleavage and subsequent fragmentation of the azepane ring. | [11] |

Reactivity and Incompatibilities

Hexamethyleneimine exhibits reactivity typical of a secondary amine.

-

Basicity: It readily neutralizes acids in exothermic reactions to form the corresponding ammonium salts.[3][4][7]

-

Nucleophilicity: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, enabling reactions with electrophiles such as alkyl halides, acid halides, and epoxides.

-

Incompatible Materials: HMI should not be stored or mixed with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols, anhydrides, and acid halides.[3][7][9]

-

Reaction with Reducing Agents: Contact with strong reducing agents, such as hydrides, can generate flammable gaseous hydrogen.[3][4]

-

Stability: The compound is stable under normal conditions of transport and storage.[3][9]

Applications in Research and Industry

HMI's unique seven-membered ring structure and reactive secondary amine group make it a valuable intermediate in several high-value applications.

Pharmaceutical and Drug Development

Hexamethyleneimine is a key building block in medicinal chemistry. Its scaffold is incorporated into a variety of biologically active molecules.[6]

-

Therapeutic Agents: It serves as a precursor in the synthesis of pharmaceuticals, including anti-infective agents and analgesics.[4][6]

-

Anticancer Research: Derivatives of anthracycline antibiotics, such as doxorubicin, incorporating the HMI moiety have been investigated to modulate DNA binding and enhance cytotoxicity against certain cancer cell lines.[6]

-

CNS Activity: Some HMI derivatives have been shown to act as dopamine reuptake inhibitors, indicating potential applications in treating neurological and psychiatric disorders.[6]

Catalysis and Materials Science

In materials science, HMI is widely used as a structure-directing agent (SDA), or template, in the hydrothermal synthesis of microporous materials like zeolites.[12] The size and shape of the protonated HMI cation guide the assembly of silicate and aluminate precursors into specific crystalline frameworks, such as MCM-22, MCM-49, and SAPO-35.[12] After synthesis, the organic template is removed by calcination, leaving a porous structure with high surface area and catalytic activity.

References

- 1. Dytek® HMI | Hexamethyleneimine - Dytek [dytek.invista.com]

- 2. Hexamethyleneimine CAS#: 111-49-9 [m.chemicalbook.com]

- 3. Hexamethyleneimine | 111-49-9 [chemicalbook.com]

- 4. Cas 111-49-9,Hexamethyleneimine | lookchem [lookchem.com]

- 5. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]

- 6. Hexamethyleneimine | 111-49-9 | Benchchem [benchchem.com]

- 7. HEXAMETHYLENEIMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. HEXAMETHYLENEIMINE | Oman CHEMICAL [omanchem.com]

- 9. dytek.invista.com [dytek.invista.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 12. 环己亚胺 99% | Sigma-Aldrich [sigmaaldrich.com]

Hexamethyleneimine molecular structure and formula

An In-depth Technical Guide to Hexamethyleneimine: Molecular Structure, Properties, and Experimental Protocols

Introduction

Hexamethyleneimine, systematically known as azepane, is a cyclic secondary amine with the chemical formula C₆H₁₃N.[1][2] It is structurally a seven-membered heterocycle, equivalent to cycloheptane with one carbon atom replaced by a nitrogen atom.[3] This colorless to light yellow liquid possesses a characteristic ammonia-like odor.[1][3] Hexamethyleneimine serves as a crucial intermediate and building block in a wide range of industrial applications, including the synthesis of pharmaceuticals, agrochemicals, dyes, and rubber chemicals.[1][4] It is also utilized in the production of zeolites and as a corrosion inhibitor.[4] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, and key experimental protocols for its synthesis and purification.

Molecular Structure and Identifiers

Hexamethyleneimine is a saturated heterocyclic compound. The seven-membered ring is non-planar, adopting a flexible conformation to minimize ring strain. Its fundamental properties and identifiers are summarized below.

| Identifier | Value |

| IUPAC Name | Azepane[4] |

| Synonyms | Homopiperidine, Hexahydro-1H-azepine, Azacycloheptane[2][3] |

| CAS Number | 111-49-9[2] |

| Molecular Formula | C₆H₁₃N[1][5] |

| Molecular Weight | 99.17 g/mol |

| SMILES String | C1CCCNCC1 |

| InChI Key | ZSIQJIWKELUFRJ-UHFFFAOYSA-N[2] |

Physicochemical and Spectroscopic Data

The physical and chemical properties of hexamethyleneimine are critical for its handling, storage, and application in chemical synthesis.

Physicochemical Properties

The key quantitative properties of hexamethyleneimine are presented in the table below.

| Property | Value | Reference |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | -37 °C | [1] |

| Boiling Point | 138 °C (at 749 mmHg) | [1] |

| Density | 0.88 g/mL (at 25 °C) | [1] |

| Flash Point | 18 °C (64.4 °F) - closed cup | |

| Vapor Pressure | 7.4 mmHg (at 21.1 °C) | [1] |

| Refractive Index | n20/D 1.466 | [1] |

| pKa | 11.07 (at 25 °C) | [1] |

| Water Solubility | Soluble | [1][6] |

| Explosive Limits | 1.6 - 9.9 % (V) | [1] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of hexamethyleneimine. Various spectral data are publicly available through databases such as SpectraBase and the NIST WebBook.[2][7] Available datasets include:

-

¹H NMR

-

¹³C NMR

-

Infrared (IR) Spectroscopy (ATR, Transmission, Vapor Phase)[7][8]

-

Raman Spectroscopy[7]

-

Mass Spectrometry (MS)[7]

Experimental Protocols

Detailed methodologies for the synthesis and purification of hexamethyleneimine are crucial for researchers in synthetic chemistry.

Synthesis of Hexamethyleneimine from Hexamethylenediamine

Hexamethyleneimine can be prepared via the catalytic deamination of hexamethylenediamine.[9] This process involves the continuous reaction of the starting material in an inert solvent using a nickel and/or cobalt catalyst.[9]

Methodology:

-

Catalyst Dispersion: Add n-hexanol to a reaction flask, followed by the dispersion of a Raney nickel or cobalt catalyst with stirring.[9]

-

Reaction Initiation: Heat the mixture to a temperature between 80°C and 150°C.[9]

-

Substrate Addition: Add hexamethylenediamine dropwise to the reaction mixture. The concentration of hexamethylenediamine should be maintained at or below 25% by weight.[9]

-

Product Removal: As the reaction proceeds, the hexamethyleneimine formed is continuously removed from the reaction system by distillation, along with the solvent and by-products like ammonia. This is critical to keep the concentration of hexamethyleneimine in the reaction mixture at 10% by weight or less to prevent catalyst deactivation.[9]

-

Product Collection: The distilled hexamethyleneimine is collected. The yield for this process is reported to be around 80%.[9]

References

- 1. Cas 111-49-9,Hexamethyleneimine | lookchem [lookchem.com]

- 2. Hexamethylenimine [webbook.nist.gov]

- 3. Azepane | C6H13N | CID 8119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Dytek® HMI | Hexamethyleneimine - Dytek [dytek.invista.com]

- 5. scbt.com [scbt.com]

- 6. Hexamethyleneimine, 98+% | Fisher Scientific [fishersci.ca]

- 7. spectrabase.com [spectrabase.com]

- 8. Hexamethyleneimine(111-49-9) IR Spectrum [chemicalbook.com]

- 9. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]

Synthesis of Hexamethyleneimine from hexamethylenediamine

An In-depth Technical Guide to the Synthesis of Hexamethyleneimine from Hexamethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethyleneimine (HMI), also known as azepane, is a valuable cyclic amine used as a building block in the synthesis of various pharmaceuticals and agrochemicals. A primary route to its production is the catalytic intramolecular cyclization of hexamethylenediamine (HMDA), an industrially available bulk chemical. This process involves a deamination reaction to form the seven-membered ring, releasing ammonia as a byproduct. The efficiency of this conversion is highly dependent on the catalyst, reaction conditions, and reactor design. This guide provides a comprehensive overview of the key methodologies, presenting detailed experimental protocols and comparative data from seminal patents and literature.

Core Reaction Pathway

The fundamental transformation is the intramolecular cyclization of hexamethylenediamine, which proceeds via the elimination of an ammonia molecule to form the stable seven-membered hexamethyleneimine ring. This reaction is typically performed at elevated temperatures in the presence of a heterogeneous catalyst.

Caption: General reaction scheme for the synthesis of HMI from HMDA.

Catalytic Systems and Methodologies

The choice of catalyst is critical for achieving high conversion of HMDA and high selectivity towards HMI, while minimizing the formation of by-products such as bis(hexamethylene)triamine and polymers.[1] Several catalytic systems have been developed, primarily based on transition metals.

Nickel and Cobalt Catalysts

Nickel- and cobalt-based catalysts, particularly Raney-type catalysts, are effective for this transformation. These reactions are typically run in the liquid phase using an inert solvent. A key strategy to maximize yield is to continuously remove HMI from the reaction mixture as it forms. This is crucial because it limits the concentration of both the reactant (HMDA) and the product (HMI), which in turn suppresses intermolecular side reactions that lead to by-products like bis-hexamethylenetriamine (BHT) and other polyamines.[1]

Ruthenium Catalysts

Ruthenium supported on an inert carrier, such as carbon, provides a high-yield pathway to HMI.[2] This method involves heating HMDA in a solvent under autogenous pressure. The process is noted for its high yield based on the converted HMDA and the notable absence of bis-hexamethylenetriamine as a by-product.[2]

Palladium Catalysts

A vapor-phase process utilizing a solid palladium catalyst has also been developed. In this method, a gaseous mixture of HMDA, water, and hydrogen is passed over the catalyst at high temperatures.[3][4] This approach offers an alternative to liquid-phase reactions.

Quantitative Data Summary

The following tables summarize quantitative data from various patented processes, allowing for a clear comparison of different methodologies.

Table 1: Performance of Nickel and Cobalt Catalysts

| Example Ref. | Catalyst | Solvent | Temp. (°C) | HMDA Conv. (%) | HMI Selectivity (%) | HMI Yield (%) | Key By-products | Citation |

|---|---|---|---|---|---|---|---|---|

| 1 | Raney Nickel | Cumene | 142-143 | ~100% | - | 75% | Polyamine (23%) | [1] |

| 2 | Raney Cobalt | Water | 100 | 100% | - | 81% | BHT (9%), HAH (1.5%), Polyamine (6%) | [1] |

| 3 | Urushibara Nickel | Cumene | 142-143 | 85% | 73% | - | BHT (21%), HAH (4%) | [1] |

| 4 | Raney Nickel | Dioxane | 101 | 53% | 88% | - | BHT (12%) | [1] |

| 5 | Raney Nickel | Water | 100 | 94% | 84% | 78% | - | [1] |

HMD A: Hexamethylenediamine; HMI: Hexamethyleneimine; BHT: Bis-hexamethylenetriamine; HAH: 1-(6-aminohexyl)hexamethyleneimine.

Table 2: Performance of Ruthenium Catalysts

| Example Ref. | Catalyst | Solvent | Temp. (°C) | Pressure | HMI Yield (based on converted HMDA) | Citation |

|---|---|---|---|---|---|---|

| 1 | Ruthenium on Carbon | Dioxane | 225 | Autogenous | 91% | [2] |

| 2 | Ruthenium on Carbon | Di-n-butyl ether | 280 | Autogenous | 92% | [2] |

| 3 | Ruthenium on Carbon | Cyclohexane | 200 | Autogenous | - |[2] |

Table 3: Palladium-Based Vapor Phase Process

| Catalyst | Reactants | Temp. (°C) | Pressure (psig) | Citation |

|---|

| Solid Palladium | Gaseous HMDA, Water, Hydrogen | 160 - 260 | 0 - 100 |[3] |

Detailed Experimental Protocols

Protocol 1: Synthesis using Raney Cobalt in an Aqueous System

This protocol is based on an example from U.S. Patent 4,290,946.[1]

Objective: To synthesize hexamethyleneimine from hexamethylenediamine using a Raney cobalt catalyst in water.

Materials:

-

Purified hexamethylenediamine (58 g)

-

Raney cobalt catalyst (60 g)

-

Distilled water (250 ml)

-

Hydrogen gas

Apparatus:

-

A reactor equipped with a stirrer, heating mantle, dropping funnel, and a rectifying column.

Procedure:

-

A slurry is formed by dispersing 60 g of Raney cobalt catalyst in 250 ml of water within the reactor.

-

The reaction system is heated to and maintained at 100°C.

-

Hydrogen gas is introduced into the system at a space velocity of 35 ml per minute.

-

Purified hexamethylenediamine (58 g) is added dropwise to the reactor at a rate of 20 g per hour.

-

The reaction begins immediately upon the addition of hexamethylenediamine.

-

The resulting hexamethyleneimine forms an azeotrope with water and is continuously collected through the rectifying column fitted to the reactor.

-

By-product ammonia and excess hydrogen are discharged as off-gases from the top of the column.

-

Upon completion of the hexamethylenediamine addition, the reaction is stopped.

-

The distillate and the residue in the reactor are analyzed by gas chromatography to determine the conversion of hexamethylenediamine and the yield of hexamethyleneimine.

Results:

Protocol 2: Synthesis using Ruthenium on Carbon Catalyst

This protocol is adapted from an example in U.S. Patent 3,830,800.[2]

Objective: To synthesize hexamethyleneimine from hexamethylenediamine using a supported ruthenium catalyst.

Materials:

-

Hexamethylenediamine (300 parts by weight)

-

Dioxane (500 parts by weight)

-

Ruthenium on carbon catalyst (20 parts by weight)

Apparatus:

-

A stirred pressure vessel.

Procedure:

-

The stirred pressure vessel is charged with 300 parts of hexamethylenediamine, 500 parts of dioxane, and 20 parts of a ruthenium on carbon catalyst.

-

The mixture is heated to 225°C for one hour under autogenous pressure.

-

After the reaction period, the mixture is cooled and the catalyst is removed by filtration.

-

The resulting filtrate is subjected to distillation under vacuum to separate the product.

Results:

-

70 parts of hexamethyleneimine and 210 parts of unreacted hexamethylenediamine were recovered.

-

Yield of Hexamethyleneimine (based on converted HMDA): 91%[2]

-

No bis-hexamethylenetriamine was detected by gas chromatographic analysis.[2]

Experimental and Purification Workflow

The general workflow for the liquid-phase synthesis and purification of hexamethyleneimine involves several key stages, from reaction setup to final product isolation. The continuous removal of the product is a critical step for achieving high selectivity.

Caption: General workflow for HMI synthesis and purification.

Purification Considerations

The primary method for purifying hexamethyleneimine from the reaction mixture is distillation.[1][2] A key consideration is that HMI forms a low-boiling azeotrope with water.[5][6] This property is exploited in some process designs to continuously remove the product from the reaction vessel, thereby shifting the equilibrium and minimizing side reactions.[1] Final purification may involve fractional distillation to separate the HMI from the solvent and any remaining impurities.

References

- 1. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]

- 2. US3830800A - Process for the preparation of hexamethyleneimine - Google Patents [patents.google.com]

- 3. US4937336A - Process for the preparation of hexamethylene imine - Google Patents [patents.google.com]

- 4. JPH02218670A - Manufacture of hexamethylenimine - Google Patents [patents.google.com]

- 5. US2987452A - Method for the purification of hexamethylenediamine - Google Patents [patents.google.com]

- 6. CH393353A - Process for removing impurities from hexamethylene diamine - Google Patents [patents.google.com]

Hexamethyleneimine: A Comprehensive Technical Guide to its Chemical Reactivity and Hazards

For Researchers, Scientists, and Drug Development Professionals

Hexamethyleneimine (HMI), also known as azepane, is a cyclic secondary amine with the chemical formula C₆H₁₃N. It is a colorless to light yellow liquid with a characteristic ammonia-like odor.[1][2] HMI is a versatile building block in organic synthesis, finding applications in the pharmaceutical, agricultural, and rubber industries.[3] However, its utility is accompanied by significant chemical reactivity and notable hazards that necessitate careful handling and a thorough understanding of its properties. This guide provides an in-depth overview of the chemical reactivity and hazards of hexamethyleneimine, tailored for professionals in research and development.

Core Chemical and Physical Properties

A summary of the key physical and chemical properties of hexamethyleneimine is presented in Table 1. This data is essential for its safe handling, storage, and use in experimental settings.

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molecular Weight | 99.17 g/mol |

| Appearance | Clear colorless to light yellow liquid[3] |

| Odor | Ammonia-like[1] |

| Boiling Point | 138 °C at 749 mm Hg |

| Melting Point | -37 °C |

| Flash Point | 18 °C (64.4 °F) - closed cup |

| Density | 0.88 g/mL at 25 °C |

| Vapor Pressure | 7.4 mm Hg at 21.1 °C |

| Water Solubility | Soluble |

| pKa | 11.07 at 25 °C |

| Explosive Limits | 1.6 - 9.9% (V) |

Chemical Reactivity

Hexamethyleneimine's reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile and a base. It participates in a variety of chemical transformations, some of which are outlined below.

Reactions with Acids

As a base, hexamethyleneimine readily neutralizes acids in exothermic reactions to form the corresponding ammonium salts and water.[1][4] This reactivity is a key consideration for its storage and handling, as inadvertent contact with acids can lead to a rapid release of heat.

N-Alkylation

The nitrogen atom of hexamethyleneimine can be readily alkylated by reacting it with alkyl halides. This is a standard Sɴ2 reaction where the amine acts as the nucleophile. The reaction typically proceeds by mixing the amine with an alkyl halide, often in the presence of a base to neutralize the hydrogen halide formed as a byproduct. To favor mono-alkylation and prevent the formation of quaternary ammonium salts, it is common to use an excess of the amine.[5]

N-Acylation

Hexamethyleneimine reacts with acylating agents such as acyl chlorides and acid anhydrides to form N-acylhexamethyleneimines (amides). These reactions are typically rapid and exothermic. The reaction with an acyl chloride, for instance, generates hydrogen chloride, which will react with another equivalent of hexamethyleneimine to form the hydrochloride salt. Therefore, at least two equivalents of the amine are generally used, or a non-nucleophilic base is added to scavenge the acid.

Reductive Amination

Hexamethyleneimine can be synthesized via the reductive amination of ketones. For example, the reaction of cyclopentanone with hexamethyleneimine in the presence of a reducing agent like sodium triacetoxyborohydride yields N-cyclopentylhexamethyleneimine.[6] This reaction is a powerful method for forming carbon-nitrogen bonds.

Reactions with Aldehydes and Ketones

Hexamethyleneimine, as a secondary amine, reacts with aldehydes and ketones to form enamines. This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine.

Reaction with Oxidizing Agents

Hexamethyleneimine reacts violently with strong oxidizing agents.[3] Contact with peroxides, for example, can lead to hazardous reactions.[1] The oxidation of secondary amines can lead to a variety of products, and the reactions are often difficult to control and can be energetic.

Incompatible Materials

Hexamethyleneimine is incompatible with a wide range of materials, and contact should be avoided to prevent hazardous reactions. A summary of incompatible materials is provided in Table 2.

| Incompatible Material Class | Examples | Potential Hazard |

| Acids | Strong acids | Exothermic neutralization reaction[1][4] |

| Oxidizing Agents | Strong oxidizers, peroxides | Violent reaction, fire, or explosion[1][3] |

| Isocyanates | Incompatible reaction | |

| Halogenated Organics | Incompatible reaction | |

| Phenols (acidic) | Incompatible reaction | |

| Epoxides | Incompatible reaction | |

| Anhydrides and Acid Halides | Exothermic acylation reaction | |

| Strong Reducing Agents | Hydrides | Generation of flammable hydrogen gas[1][4] |

| Metals | Aluminum, copper, lead, tin, zinc, and their alloys | Corrosive action[3] |

| Other | Organic anhydrides, acrylates, alcohols, aldehydes, alkylene oxides, substituted allyls, cellulose nitrate, cresols, caprolactam solution, epichlorohydrin, ethylene dichloride, glycols, ketones, maleic anhydride, nitrates, nitromethane, phenols, vinyl acetate | Various hazardous reactions, including violent reactions and formation of explosive products[3] |

Thermal Decomposition

Upon heating, hexamethyleneimine can decompose, leading to the release of irritating and toxic gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[7] The decomposition temperature is greater than 300°C.

Hazards

Hexamethyleneimine presents a number of significant hazards that must be carefully managed in a laboratory or industrial setting.

Flammability

Hexamethyleneimine is a highly flammable liquid and vapor, with a low flash point of 18°C.[7] Its vapors are heavier than air and can travel a considerable distance to a source of ignition and flash back. It forms explosive mixtures with air within the range of 1.6% to 9.9% by volume.

Health Hazards

Hexamethyleneimine is toxic and corrosive. Exposure can occur through inhalation, ingestion, or skin/eye contact.

-

Inhalation: Inhalation of vapors can cause irritation of the respiratory tract. High concentrations may lead to central nervous system disturbances.[1][3]

-

Ingestion: Ingestion is highly toxic and can cause severe burns to the mouth and stomach.[1][3]

-

Skin Contact: Direct contact with the liquid causes severe skin burns and can be harmful if absorbed through the skin.[3]

-

Eye Contact: Contact with the liquid or concentrated vapor can cause severe eye injury and damage.[1][3]

A summary of acute toxicity data is presented in Table 3.

| Route | Species | Value |

| Oral LD50 | Rat | 32 mg/kg[3] |

| Oral LD50 | Rat | 410 mg/kg[3] |

| Inhalation LC50 | Mouse | 10800 mg/m³/2h[3] |

| Dermal MLD | Rabbit | 1,260-2,000 mg/kg[3] |

Environmental Hazards

Hexamethyleneimine is harmful to aquatic life with long-lasting effects. It should not be released into the environment.

Experimental Protocols

Detailed experimental protocols are crucial for the safe and effective use of hexamethyleneimine. The following sections provide outlines for key reactions.

General Safe Handling and Disposal

A strict standard operating procedure (SOP) should be in place for handling hexamethyleneimine.

-

Engineering Controls: Work with hexamethyleneimine should be conducted in a well-ventilated chemical fume hood. An eyewash station and safety shower must be readily accessible.[4]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., PVC or neoprene), chemical safety goggles, a face shield, and a lab coat.[4]

-

Handling: Avoid all personal contact, including inhalation. Ground and bond containers when transferring to prevent static discharge. Use spark-proof tools.[3]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials and sources of ignition, in a tightly closed container.[4][7]

-

Spill Response: In case of a small spill, ventilate the area and absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the waste in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and contact emergency responders.[4]

-

Disposal: Dispose of hexamethyleneimine and its containers as hazardous waste in accordance with local, state, and federal regulations.[7]

Synthesis of Hexamethyleneimine from Hexamethylenediamine

This procedure outlines a method for the continuous preparation of hexamethyleneimine.

-

Reaction Setup: A reactor equipped with a stirrer, a means for continuous feeding of reactants, and a distillation setup for the removal of the product is required.

-

Catalyst: A nickel or cobalt catalyst, such as Raney nickel, is used.[6]

-

Procedure:

-

Disperse the catalyst in an inert solvent (e.g., water, ethanol, or n-hexanol) in the reactor.[6]

-

Heat the mixture to the reaction temperature (typically between 70-180°C).[6]

-

Continuously feed a solution of purified hexamethylenediamine into the reactor.[6]

-

Simultaneously, remove the formed hexamethyleneimine from the reaction mixture by distillation, potentially as an azeotrope with the solvent.[6] This is crucial to maintain a low concentration of HMI in the reactor (typically below 10%) to suppress side reactions.[6]

-

The collected distillate containing hexamethyleneimine can then be purified by further distillation.

-

N-Alkylation of Hexamethyleneimine with an Alkyl Halide

This protocol provides a general method for the N-alkylation of hexamethyleneimine.

-

Reagents: Hexamethyleneimine, alkyl halide (e.g., ethyl bromide), and a base (e.g., potassium carbonate or an excess of hexamethyleneimine).

-

Solvent: A suitable aprotic solvent such as acetonitrile or THF.

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hexamethyleneimine and the base in the chosen solvent.

-

Slowly add the alkyl halide to the stirring solution. The reaction may be exothermic.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off any solid byproducts (e.g., the salt of the base).

-

Remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography to obtain the N-alkylated hexamethyleneimine.

-

N-Acylation of Hexamethyleneimine with an Acyl Chloride

This procedure outlines the N-acylation of hexamethyleneimine.

-

Reagents: Hexamethyleneimine (2 equivalents), acyl chloride (1 equivalent), and a dry, aprotic solvent (e.g., dichloromethane or THF).

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexamethyleneimine in the solvent and cool the solution in an ice bath.

-

Slowly add the acyl chloride dropwise to the cold, stirring solution of the amine.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction by TLC.

-

Upon completion, wash the reaction mixture with water to remove the hexamethyleneimine hydrochloride salt.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude N-acylhexamethyleneimine, which can be further purified by recrystallization or column chromatography.

-

Reductive Amination with a Ketone

This protocol describes the synthesis of an N-substituted hexamethyleneimine via reductive amination.

-

Reagents: Hexamethyleneimine, a ketone (e.g., cyclopentanone), a reducing agent (e.g., sodium triacetoxyborohydride), and a solvent (e.g., 1,2-dichloroethane). Acetic acid is often used as a catalyst.[6]

-

Procedure:

-

In a reaction flask, dissolve the hexamethyleneimine and the ketone in the solvent.[6]

-

Add acetic acid to the mixture.[6]

-

Add the sodium triacetoxyborohydride portion-wise to the stirring solution.[6]

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for a specified period (e.g., 24 hours), monitoring the reaction by TLC or GC.[6]

-

Quench the reaction by adding an aqueous base solution (e.g., 1 M NaOH).[6]

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.

-

Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.

-

Biological Effects and Cellular Toxicity

The toxicity of hexamethyleneimine is a significant concern. While specific studies on the detailed signaling pathways affected by HMI are limited, the known corrosive nature of the compound and the general toxicology of aliphatic and cyclic amines provide insights into its potential mechanisms of action.

Corrosive Effects and Disruption of Cellular Integrity

As a strong base and corrosive substance, hexamethyleneimine can cause severe damage to tissues upon contact. This is due to its ability to disrupt cell membranes, denature proteins, and cause saponification of lipids, leading to cell lysis and necrosis. This direct chemical injury is the primary mechanism behind the observed burns to the skin, eyes, and gastrointestinal tract.

Potential for Neurotoxicity

Aliphatic and cyclic amines can exhibit neurotoxic effects. While specific data for hexamethyleneimine is scarce, related compounds are known to interfere with neurotransmitter systems. For instance, some cyclic imines are known to be antagonists of nicotinic and muscarinic acetylcholine receptors.[3] The ammonia-like structure of HMI suggests a potential to interfere with pathways affected by hyperammonemia, which can lead to neuronal depolarization and excitotoxicity.[4] Endogenous neurotoxins can be formed from the reaction of amines with aldehydes under conditions of oxidative stress, leading to mitochondrial dysfunction and protein aggregation, processes implicated in neurodegenerative diseases.[1]

Genotoxicity and Carcinogenicity

There is currently no conclusive evidence to classify hexamethyleneimine as a carcinogen. However, some aromatic amines are known to be genotoxic and carcinogenic after metabolic activation to reactive intermediates that can form DNA adducts.[8] Aliphatic amines generally have a lower genotoxic potential, but further studies would be needed to fully assess the risk for hexamethyleneimine.

Cardiovascular Toxicity

Certain aliphatic amines, such as allylamine, are known to have significant cardiovascular toxicity, causing damage to the heart and vascular tissue.[9] The mechanisms can involve the metabolic activation of the amine to a more toxic species. While there is no specific data on the cardiovascular toxicity of hexamethyleneimine, this is a potential area of concern that warrants further investigation, especially in the context of drug development where cardiovascular safety is paramount.

// Reactants Acids [label="Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalides [label="Alkyl Halides", fillcolor="#FBBC05", fontcolor="#202124"]; AcylatingAgents [label="Acylating Agents\n(Acyl Chlorides, Anhydrides)", fillcolor="#FBBC05", fontcolor="#202124"]; AldehydesKetones [label="Aldehydes/Ketones", fillcolor="#FBBC05", fontcolor="#202124"]; OxidizingAgents [label="Strong Oxidizing Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Salt [label="Ammonium Salt + Heat", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAlkylHMI [label="N-Alkyl Hexamethyleneimine", fillcolor="#34A853", fontcolor="#FFFFFF"]; NAcylHMI [label="N-Acyl Hexamethyleneimine\n(Amide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Enamine [label="Enamine", fillcolor="#34A853", fontcolor="#FFFFFF"]; OxidationProducts [label="Violent Reaction/\nOxidation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges HMI -> Salt [label="Neutralization", color="#202124"]; Acids -> Salt [color="#202124"];

HMI -> NAlkylHMI [label="N-Alkylation (SN2)", color="#202124"]; AlkylHalides -> NAlkylHMI [color="#202124"];

HMI -> NAcylHMI [label="N-Acylation", color="#202124"]; AcylatingAgents -> NAcylHMI [color="#202124"];

HMI -> Enamine [label="Enamine Formation", color="#202124"]; AldehydesKetones -> Enamine [color="#202124"];

HMI -> OxidationProducts [label="Oxidation", color="#EA4335", style=dashed]; OxidizingAgents -> OxidationProducts [color="#EA4335", style=dashed]; } dot Overview of Hexamethyleneimine's Key Chemical Reactions.

References

- 1. Neurotoxicity and Underlying Mechanisms of Endogenous Neurotoxins [mdpi.com]

- 2. Cas 111-49-9,Hexamethyleneimine | lookchem [lookchem.com]

- 3. Cyclic imines: chemistry and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of ammonium-induced neurotoxicity. Neuroprotective effect of alpha-2 adrenergic agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 6. US4290946A - Preparation of hexamethyleneimine - Google Patents [patents.google.com]

- 7. US2987452A - Method for the purification of hexamethylenediamine - Google Patents [patents.google.com]

- 8. Monocyclic aromatic amines as potential human carcinogens: old is new again - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Allylamine cardiovascular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Hexamethyleneimine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of Hexamethyleneimine (also known as Azepane), focusing on its boiling point and density. The information herein is curated for professionals in research and development who require precise data and an understanding of the methodologies for its determination.

Core Physical Properties

Hexamethyleneimine is a colorless liquid with an odor similar to ammonia. It is a cyclic secondary amine and a saturated organic heteromonocyclic parent compound, structurally being a cycloheptane where one carbon atom is replaced by a nitrogen atom.

Quantitative Data Summary

The boiling point and density of Hexamethyleneimine are crucial parameters for its handling, purification, and application in various chemical syntheses. The following table summarizes the reported values for these properties under standard atmospheric pressure.

| Physical Property | Value | Temperature (°C) | Pressure |

| Boiling Point | 138-139 °C | N/A | 749-760 mmHg |

| Density | 0.88 g/mL | 25 | N/A |

| 0.879 g/mL | 20 | N/A |

Note: The slight variations in reported values can be attributed to differences in experimental conditions and sample purity.

Experimental Protocols for Property Determination

Accurate determination of physical properties is fundamental in chemical research. Below are detailed methodologies for measuring the boiling point and density of liquid compounds like Hexamethyleneimine.

3.1. Boiling Point Determination: Thiele Tube Method

The Thiele tube method is a convenient and widely used technique for determining the boiling point of a small quantity of liquid.[1][2][3]

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Rubber band or wire for attachment

-

Heating oil (e.g., mineral oil)

-

Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed into the small test tube.

-

A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.

-

The test tube is securely attached to the thermometer.

-

The thermometer and test tube assembly are placed in the Thiele tube, ensuring the sample is level with the upper arm of the Thiele tube.[1]

-

The side arm of the Thiele tube is gently heated, allowing the convection of the oil to ensure uniform temperature distribution.[1][3]

-

As the temperature rises, air trapped in the capillary tube will expand and exit, creating a stream of bubbles.

-

Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[2]

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid begins to be drawn into the capillary tube.[1][2] This indicates that the vapor pressure of the sample equals the atmospheric pressure.

3.2. Density Determination: Pycnometer Method

The pycnometer method is a precise technique for determining the density of a liquid by measuring the mass of a known volume.[4][5][6][7]

Apparatus:

-

Pycnometer (a glass flask with a specific, accurately known volume)

-

Analytical balance

-

Thermometer

-

Constant temperature bath

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately determined using an analytical balance (m_empty).

-

The pycnometer is then filled with distilled water of a known temperature and density. The stopper is inserted, and any excess water is carefully removed from the exterior. The mass of the water-filled pycnometer is measured (m_water).

-

The volume of the pycnometer (V) can be calculated using the density of water at that temperature.

-

The pycnometer is emptied, cleaned, and dried again.

-

The pycnometer is then filled with the sample liquid (Hexamethyleneimine), and its mass is measured at a controlled temperature (m_sample).

-

The density of the sample is calculated using the formula: Density = (m_sample - m_empty) / V

Visualization of Experimental Workflows

To further elucidate the experimental procedures, the following diagrams illustrate the workflows for determining the boiling point and density of Hexamethyleneimine.

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Caption: Workflow for Density Determination using the Pycnometer Method.

References

Hexamethyleneimine: A Comprehensive Technical Guide to its Solubility in Water and Other Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of hexamethyleneimine in water and various organic solvents. Understanding the solubility characteristics of this cyclic amine is paramount for its application in pharmaceutical synthesis, formulation development, and various chemical processes. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and logical workflows to guide laboratory practices.

Core Concepts: Solubility of Hexamethyleneimine

Hexamethyleneimine, also known as azepane, is a cyclic secondary amine with the molecular formula C₆H₁₃N. Its solubility is governed by its chemical structure, which features a nonpolar six-carbon aliphatic ring and a polar secondary amine group capable of hydrogen bonding. This amphiphilic nature dictates its miscibility with a range of solvents.

The principle of "like dissolves like" is fundamental to understanding the solubility of hexamethyleneimine. As a polar amine, it exhibits favorable interactions with polar solvents, particularly those capable of hydrogen bonding. Its miscibility with nonpolar solvents is more limited due to the dominance of the polar amine functional group.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for hexamethyleneimine in a wide array of organic solvents is not extensively documented in publicly available literature. However, existing data and qualitative descriptions provide a strong foundation for assessing its solubility profile. Hexamethyleneimine is widely reported as being miscible with water and is very soluble in certain polar organic solvents.

Table 1: Solubility of Hexamethyleneimine in Water and Selected Organic Solvents

| Solvent | Classification | Solubility | Temperature (°C) |

| Water | Polar Protic | Miscible[1] / Fully miscible[2] / 31.9 g/L[3] | 25 |

| Ethanol | Polar Protic | Very Soluble[3] | Not Specified |

| Diethyl Ether | Polar Aprotic | Very Soluble[3] | Not Specified |

| Other Organic Solvents | Various | Data not readily available | Not Specified |

Experimental Protocols for Solubility Determination

The following sections detail standardized methodologies for the qualitative and quantitative determination of hexamethyleneimine solubility.

Protocol for Qualitative Determination of Miscibility

This protocol provides a rapid assessment of whether hexamethyleneimine is miscible in a given solvent at ambient temperature.

Objective: To visually determine if hexamethyleneimine forms a homogeneous solution with a solvent in all proportions.

Materials:

-

Hexamethyleneimine (high purity)

-

Solvent of interest

-

Calibrated pipettes or graduated cylinders

-

Vortex mixer

-

Clear glass vials with caps

Procedure:

-

Preparation: Ensure all glassware is clean and dry to prevent contamination.

-

Initial Mixture: In a clear glass vial, add a known volume of the solvent (e.g., 1 mL).

-

Incremental Addition: To the solvent, add an equal volume of hexamethyleneimine (1 mL).

-

Mixing: Cap the vial and vortex the mixture vigorously for 30 seconds.

-

Observation: Allow the mixture to stand for at least 5 minutes and visually inspect for any signs of phase separation, cloudiness, or precipitation. The formation of a single, clear liquid phase indicates miscibility.

-

Further Proportions (Optional): To confirm miscibility, repeat the experiment with different volume ratios (e.g., 1:3 and 3:1 hexamethyleneimine to solvent).

Interpretation of Results:

-

Miscible: A single, clear, homogeneous liquid phase is observed at all proportions.

-

Immiscible: Two distinct liquid layers are formed.

-

Partially Miscible: The components mix to a limited extent, often resulting in a cloudy or turbid solution that may separate upon standing.

Protocol for Quantitative Determination of Equilibrium Solubility

This protocol outlines a method to determine the saturation solubility of hexamethyleneimine in a specific solvent at a controlled temperature. This method is based on the principle of reaching equilibrium between the dissolved and undissolved solute.

Objective: To quantify the maximum concentration of hexamethyleneimine that can be dissolved in a solvent at a specified temperature.

Materials:

-

Hexamethyleneimine (high purity)

-

Solvent of interest

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of hexamethyleneimine to a known volume of the solvent in a glass vial. The amount should be sufficient to ensure that undissolved hexamethyleneimine remains after equilibration.

-

Equilibration: Seal the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After the equilibration period, cease agitation and allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess undissolved hexamethyleneimine to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear supernatant using a pipette. Immediately filter the aliquot through a syringe filter into a clean vial to remove any microscopic undissolved particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of hexamethyleneimine. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of hexamethyleneimine in the solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of hexamethyleneimine in a novel solvent.

Caption: A logical workflow for the assessment of hexamethyleneimine solubility.

This technical guide provides a foundational understanding of the solubility of hexamethyleneimine, offering both established data and practical methodologies for its determination. For drug development professionals and researchers, a thorough characterization of solubility is a critical step in harnessing the full potential of this versatile chemical compound.

References

Spectroscopic Profile of Hexamethyleneimine: A Technical Guide

Introduction

Hexamethyleneimine (HMI), also known as azepane, is a cyclic secondary amine with the chemical formula C₆H₁₃N. It is a versatile building block in organic synthesis, finding applications in the development of pharmaceuticals, agricultural chemicals, and as a component in the production of certain polymers and corrosion inhibitors. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and for monitoring its transformations in chemical reactions. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for hexamethyleneimine, complete with experimental protocols and workflow visualizations.

Spectroscopic Data

The spectroscopic data for hexamethyleneimine is summarized in the following tables, providing a clear reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For hexamethyleneimine, both ¹H and ¹³C NMR provide distinct signals corresponding to the different carbon and hydrogen environments within the seven-membered ring.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of hexamethyleneimine in chloroform-d (CDCl₃) displays three main groups of signals corresponding to the protons on the carbon atoms at the α, β, and γ positions relative to the nitrogen atom.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~2.84 | Triplet (t) | 4H | α-CH₂ |

| ~1.68 | Multiplet (m) | 4H | β-CH₂ |

| ~1.61 | Multiplet (m) | 4H | γ-CH₂ |

| Variable | Broad Singlet | 1H | N-H |

Note: The chemical shift of the N-H proton is variable and depends on concentration, temperature, and solvent.

¹³C NMR (Carbon-13) NMR Data

The proton-decoupled ¹³C NMR spectrum of hexamethyleneimine shows three distinct signals for the three unique carbon environments in the molecule.

| Chemical Shift (δ) (ppm) | Assignment |

| ~47.9 | α-C |

| ~30.5 | β-C |

| ~27.3 | γ-C |

Infrared (IR) Spectroscopy

The IR spectrum of hexamethyleneimine exhibits characteristic absorption bands that correspond to the vibrational modes of its functional groups. The spectrum is typically acquired for a neat liquid sample.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3280 | N-H Stretch | Medium, Broad |

| 2920, 2850 | C-H Stretch (asymmetric & symmetric) | Strong |

| 1450 | CH₂ Scissoring | Medium |

| 1120 | C-N Stretch | Medium |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of hexamethyleneimine results in the formation of a molecular ion and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 99 | 65 | [M]⁺ (Molecular Ion) |

| 98 | 26 | [M-H]⁺ |

| 70 | 100 | [M-C₂H₅]⁺ (Base Peak) |

| 57 | 53 | [M-C₃H₆]⁺ |

| 56 | 67 | [M-C₃H₇]⁺ |

| 43 | 79 | [C₃H₇]⁺ |

| 30 | 71 | [CH₂NH₂]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

Sample Preparation:

-

Prepare a solution of hexamethyleneimine by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-